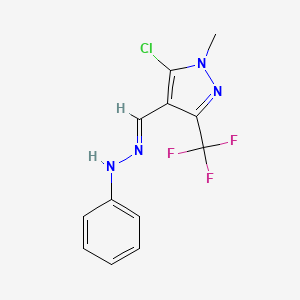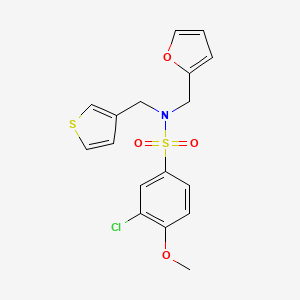![molecular formula C18H16FN5O2S B2729175 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 886958-83-4](/img/structure/B2729175.png)
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H16FN5O2S and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Drug Design
Research has explored the synthesis and modification of compounds similar to 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide to improve metabolic stability and efficacy against specific targets such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). For example, modifications of the heterocyclic ring structure have been investigated to reduce metabolic deacetylation, maintaining or enhancing in vitro potency and in vivo efficacy with minimal metabolite formation (Stec et al., 2011).
Antiviral and Antimalarial Potential
The compound has been theoretically investigated for its reactivity and potential antiviral and antimalarial activities. Computational calculations and molecular docking studies have been employed to evaluate the compound's activity against various targets, including SARS-CoV-2 and Plasmodium species, highlighting its promise in addressing emerging infectious diseases (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Studies have synthesized benzamide derivatives with thiourea-substituted benzenesulfonamides, including compounds structurally related to this compound, as potent and selective inhibitors of human carbonic anhydrase (hCA), targeting glaucoma treatment through the inhibition of hCA I and II isoenzymes (Tuğrak et al., 2020).
Antibacterial Applications
The compound and its analogs have been synthesized and evaluated for their in vitro antibacterial activity. Some derivatives have shown promising activity against various bacterial strains, suggesting potential applications in combating bacterial infections (Alharbi & Alshammari, 2019).
Cytotoxic Activity Against Cancer Cell Lines
Research has also focused on the synthesis of novel sulfonamide derivatives, including those structurally related to the compound of interest, to evaluate their cytotoxic activity against cancer cell lines. Some synthesized derivatives have demonstrated potent activity, indicating their potential as chemotherapeutic agents (Ghorab et al., 2015).
properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S/c19-13-7-4-8-14(10-13)21-16(25)11-27-18-23-22-15(17(26)24(18)20)9-12-5-2-1-3-6-12/h1-8,10H,9,11,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUPLJZEYBOIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)

![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)


![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)
![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)


![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)